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Compound of Interest

Compound Name: AZD5597

Cat. No.: B10789124 Get Quote

An In-depth Technical Guide to AZD5597
AZD5597 is a potent, intravenously administered imidazole pyrimidine amide inhibitor of cyclin-

dependent kinases (CDKs).[1] Developed by AstraZeneca, this compound has demonstrated

significant anti-proliferative effects in various cancer cell lines, positioning it as a compound of

interest for oncology research.[2][3] This guide provides a comprehensive overview of its

chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identifiers
AZD5597 is characterized by a core imidazole pyrimidine structure linked to an amide group.

The chemical identity of AZD5597 is well-defined by its various nomenclature and registration

numbers.
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Identifier Value

IUPAC Name

(S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-

imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-

(methylamino)pyrrolidin-1-yl)methanone[4]

CAS Number 924641-59-8[4][5][6]

Chemical Formula C₂₃H₂₈FN₇O[2][4][5]

Molecular Weight 437.51 g/mol [4]

SMILES

CC(N1C(C2=NC(NC3=CC=C(C=C3)C(N4C--

INVALID-LINK--

NC)=O)=NC=C2F)=CN=C1C)C[7]

InChI Key NTSDIJMNXYJJNG-SFHVURJKSA-N[2][4]

Physicochemical Properties
AZD5597 possesses favorable physicochemical properties for a drug candidate, including

stability and solubility in relevant solvents for research purposes.[1][3]

Property Value

Appearance Solid powder[2][4]

Purity ≥98%[2][4][5]

Solubility
Soluble in DMSO, Methanol, Ethanol.[2][5][8][9]

Insoluble in water.[4]

Boiling Point 679.0 ± 65.0 °C at 760 mmHg[2]

Density 1.32 ± 0.1 g/cm³[2]

Storage Conditions
Short term (days to weeks) at 0 - 4°C. Long

term (months to years) at -20°C.[4][5]

Pharmacological Profile
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AZD5597 is a highly potent inhibitor of key cell cycle regulators, demonstrating efficacy both in

vitro and in vivo.

Parameter Value

Mechanism of Action
Inhibitor of Cyclin-Dependent Kinases (CDKs)[1]

[8]

Biological Targets CDK1, CDK2[5][7][8]

IC₅₀ (CDK1) 2 nM[5][7][8]

IC₅₀ (CDK2) 2 nM[5][7][8]

In Vitro Activity
Inhibits LoVo human colon cancer cell

proliferation with an IC₅₀ of 0.039 µM.[5][7]

In Vivo Activity

At 15 mg/kg (intraperitoneal injection), it

reduced tumor volume by 55% in a mouse

model of colon adenocarcinoma (SW620

xenograft).[5][7]

Signaling Pathway
AZD5597 primarily targets CDK1 and CDK2, essential kinases that regulate cell cycle

progression. By inhibiting these proteins, AZD5597 disrupts the cell division cycle, leading to

an arrest in cell proliferation, a critical mechanism in cancer therapy.[3][6][10]
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Caption: Mechanism of AZD5597 action on the cell cycle.
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Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections outline key experimental procedures cited for AZD5597.

This assay measures the proliferation of cells by quantifying the incorporation of

bromodeoxyuridine (BrdU) into newly synthesized DNA.

Cell Culture: LoVo cells are cultured in appropriate media and seeded into 96-well plates.

Compound Treatment: Cells are treated with varying concentrations of AZD5597 for 48

hours.[7]

BrdU Labeling: BrdU is added to the wells for a specified incubation period to allow for its

incorporation into the DNA of proliferating cells.

Detection: Cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody

conjugated to an enzyme (e.g., peroxidase) is added.

Quantification: A substrate is added, which is converted by the enzyme into a colored

product. The absorbance is measured using a microplate reader. The IC₅₀ value is calculated

from the dose-response curve.

This protocol describes the assessment of AZD5597's anti-tumor activity in a mouse xenograft

model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10789124?utm_src=pdf-body
https://www.benchchem.com/product/b10789124?utm_src=pdf-body
https://www.medchemexpress.com/azd5597.html
https://www.benchchem.com/product/b10789124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10789124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Phase

Treatment Phase (3 weeks)

Analysis Phase

1. Tumor Cell Implantation
(e.g., SW620 cells in nude mice)

2. Tumor Growth
(Allow tumors to reach a specified volume)

3. Randomize Mice
(Control vs. Treatment groups)

4. AZD5597 Administration
(15 mg/kg, intraperitoneal, intermittent) 5. Vehicle Control Administration

6. Monitor Tumor Volume
(Regular measurements throughout the study)

7. Final Analysis
(Compare tumor growth between groups)
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Caption: Workflow for an in vivo anti-tumor efficacy study.

Formulation for In Vivo Administration:

Several protocols are available for dissolving AZD5597 for in vivo use. A common formulation

is:
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10% DMSO

40% PEG300

5% Tween-80

45% Saline

Preparation Method:

Dissolve AZD5597 in DMSO to create a stock solution.

Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after

each addition. Sonication or gentle heating can be used to aid dissolution.[7] The final

solution should be prepared fresh for use on the same day.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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